![molecular formula C14H20N2O3 B2544586 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea CAS No. 2034203-92-2](/img/structure/B2544586.png)
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea
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Overview
Description
The compound “1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea” seems to be a complex organic molecule. It appears to contain a tetrahydrofuran group, which is a type of ether that forms a five-membered ring with four carbon atoms and one oxygen atom . This group is attached to a urea group, which consists of a carbonyl (C=O) group flanked by two amine groups (-NH2). The phenethyl part of the molecule suggests the presence of a phenyl group (a six-membered carbon ring, as in benzene) attached to an ethyl group (a two-carbon chain).
Molecular Structure Analysis
The molecular structure of “1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea” would likely be quite complex, given the various functional groups present in the molecule. It would contain a five-membered ring (from the tetrahydrofuran), a carbonyl group, two amine groups, and a six-membered carbon ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea”, it’s difficult to provide an analysis of its properties .
Scientific Research Applications
Palladium-catalyzed Synthesis of Tetrahydrofurans
The synthesis of tetrahydrofurans, including those related to "1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea," has been achieved through palladium-catalyzed reactions. For instance, Gabriele et al. (2000) discuss the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols in the presence of palladium catalysts to produce tetrahydrofurans with high efficiency (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Enzymatic Acylation in Green Solvents
Simeó et al. (2009) explored the enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener substitute for traditional solvents. This study demonstrates the potential of using environmentally friendly solvents in chemical processes involving compounds like "1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea" (Simeó, Sinisterra, & Alcántara, 2009).
Catalytic Reduction of Biomass-Derived Compounds
Nakagawa, Tamura, and Tomishige (2013) discussed the catalytic reduction of furanic compounds, including tetrahydrofuran derivatives, highlighting the importance of these reactions in converting biomass-derived chemicals into valuable industrial materials (Nakagawa, Tamura, & Tomishige, 2013).
Selective Synthesis and Application of Tetrahydrofurans
The selective initiation from unprotected aminoalcohols for the ring-opening polymerization of aziridines, as discussed by Bakkali-Hassani et al. (2018), showcases the versatility of tetrahydrofuran compounds in polymer science. This research provides insights into the synthesis of telechelic and block copolymers based on tetrahydrofuran derivatives (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).
Safety and Hazards
properties
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(16-10-14(18)7-9-19-11-14)15-8-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOGWIZSGKOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea |
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